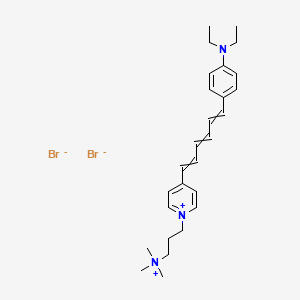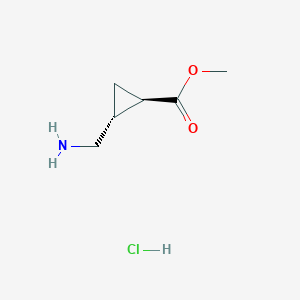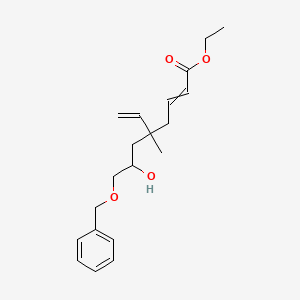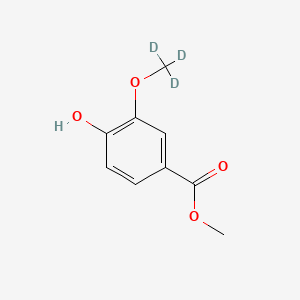
CID 53426329
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 53426329, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is a second-generation oxazolidinone, which offers improved potency and a better safety profile compared to its predecessor, linezolid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tedizolid is synthesized through a multi-step process. The initial step involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate undergoes further reactions, including cyclization and substitution, to yield the final product .
Industrial Production Methods
Industrial production of Tedizolid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for mass production.
Chemical Reactions Analysis
Types of Reactions
Tedizolid undergoes various chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Tedizolid, altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying Tedizolid’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Scientific Research Applications
Tedizolid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Clinically used to treat bacterial infections, with ongoing research into its efficacy and safety in different patient populations.
Industry: Employed in the development of new antibiotics and as a reference standard in quality control processes.
Mechanism of Action
Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the ribosomal RNA and associated proteins, which are crucial for the translation process .
Comparison with Similar Compounds
Tedizolid is compared with other oxazolidinones, such as linezolid. While both compounds share a similar mechanism of action, Tedizolid offers several advantages:
Improved Potency: Tedizolid is more potent against certain bacterial strains.
Better Safety Profile: Tedizolid has fewer side effects and a lower risk of toxicity.
Longer Half-Life: Tedizolid has a longer half-life, allowing for once-daily dosing.
List of Similar Compounds
- Linezolid
- Radezolid
- Contezolid
These compounds share structural similarities with Tedizolid but differ in their pharmacokinetic properties and clinical applications.
Properties
CAS No. |
872979-87-8 |
|---|---|
Molecular Formula |
C27H39Br2N3 |
Molecular Weight |
565.4 g/mol |
IUPAC Name |
3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
AZJASRWHFPDMHB-UHFFFAOYSA-L |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






